1-Bromo-8-[(but-3-en-1-yl)oxy]octane
Description
1-Bromo-8-[(but-3-en-1-yl)oxy]octane is a brominated alkyl ether featuring a terminal bromine atom and a but-3-en-1-yloxy ether group at opposite ends of an octane chain. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine acts as a leaving group, and the ether moiety enables further functionalization. Its structure combines reactivity (via the bromine) with tunable steric and electronic effects (via the unsaturated ether group), making it valuable in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
129281-18-1 |
|---|---|
Molecular Formula |
C12H23BrO |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
1-bromo-8-but-3-enoxyoctane |
InChI |
InChI=1S/C12H23BrO/c1-2-3-11-14-12-9-7-5-4-6-8-10-13/h2H,1,3-12H2 |
InChI Key |
VEFPKCAQLLXYII-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOCCCCCCCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane can be synthesized through a multi-step process. One common method involves the reaction of 8-bromo-1-octanol with but-3-en-1-ol in the presence of a strong base, such as sodium hydride (NaH), to form the desired ether linkage. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-8-[(but-3-en-1-yl)oxy]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of alcohols or ethers.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-8-[(but-3-en-1-yl)oxy]octane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymerizable ligands for the synthesis of quantum dot-labeled polymer beads.
Biological Studies: Investigated for its potential use in cross-linking reagents and other biochemical applications.
Mechanism of Action
The mechanism of action of 1-Bromo-8-[(but-3-en-1-yl)oxy]octane involves its reactivity as an alkyl bromide. The bromine atom serves as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The ether linkage in the compound can also participate in various chemical transformations, contributing to its versatility in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
1-Bromo-8-chlorooctane (CAS 28598-82-5)
- Structure : Terminal Br and Cl groups.
- Reactivity : Bromine (Br) is a superior leaving group compared to chlorine (Cl) due to its lower bond strength and higher polarizability. This makes 1-bromo-8-chlorooctane less reactive in substitution reactions at the Cl terminus.
- Applications : Primarily used in stepwise alkylation reactions where sequential substitution is required .
1-Bromo-8-fluorooctane (CAS 593-12-4)
- Physical Properties : Molecular weight = 211.11 g/mol; LogP = 3.8 .
- Reactivity : Fluorine’s high electronegativity reduces the nucleofugality of the F group, making substitution reactions at the F end unlikely. The Br terminus remains reactive.
- Applications : Useful in synthesizing fluorinated surfactants or polymers where inert C-F bonds are desirable .
Ether-Functionalized Derivatives
1-Bromo-8-(tert-butoxy)octane
- Synthesis: Prepared via Amberlyst H15-catalyzed etherification of 8-bromo-1-octanol with 2-methylpropene, achieving 95% yield .
- Steric Effects : The bulky tert-butoxy group hinders nucleophilic attacks at the ether oxygen, enhancing stability under basic conditions.
- Applications : Used as a protected intermediate in pheromone synthesis, where the tert-butoxy group is later deprotected .
1-Bromo-8-tetrahydropyranyloxyoctane (CAS 50816-20-1)
- Structure : Features a tetrahydropyranyl (THP) protecting group.
- Stability : The THP group offers robust acid-labile protection, with a molecular weight of 293.24 g/mol .
- Applications : Common in multi-step syntheses requiring temporary hydroxyl protection .
1-Bromo-8-(2-(2-methoxyethoxy)ethoxy)octane
Thioether and Ester Derivatives
1-Bromo-8-(methylthio)octane (CAS 64053-04-9)
- Reactivity : The methylthio (SMe) group is more nucleophilic than oxygen ethers, enabling participation in metal-catalyzed coupling reactions.
- Physical Properties : Density = 1.171 g/cm³; predicted boiling point = 270.2°C .
- Applications : Useful in synthesizing sulfur-containing polymers or ligands .
Ethyl 8-Bromooctanoate (CAS 29823-21-0)
Unsaturated Derivatives
8-Bromo-1-octene
Comparative Data Table
Research Findings and Trends
- Reactivity Trade-offs : Bulky ethers (e.g., tert-butoxy, THP) enhance stability but limit accessibility for nucleophilic attacks, whereas linear ethers (e.g., butenyloxy) balance reactivity and steric effects .
- Functional Group Compatibility : Bromine’s leaving-group ability is consistent across analogs, but terminal groups (F, Cl, SMe, ester) dictate downstream reactivity and application scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
